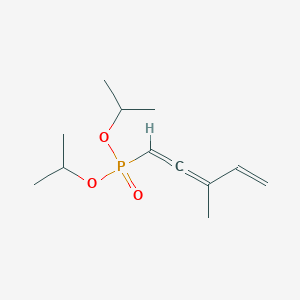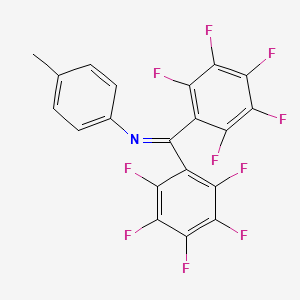
N-(4-Methylphenyl)-1,1-bis(pentafluorophenyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methylphenyl)-1,1-bis(pentafluorophenyl)methanimine: is a chemical compound characterized by its unique structure, which includes a 4-methylphenyl group and two pentafluorophenyl groups attached to a methanimine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methylphenyl)-1,1-bis(pentafluorophenyl)methanimine typically involves the reaction of 4-methylphenylamine with pentafluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-Methylphenyl)-1,1-bis(pentafluorophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imine oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The pentafluorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Imine oxides.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.
Aplicaciones Científicas De Investigación
N-(4-Methylphenyl)-1,1-bis(pentafluorophenyl)methanimine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of N-(4-Methylphenyl)-1,1-bis(pentafluorophenyl)methanimine involves its interaction with molecular targets through its imine group and pentafluorophenyl rings. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, while the pentafluorophenyl groups enhance the compound’s stability and reactivity. These interactions can modulate the activity of enzymes or other molecular targets, leading to various biological effects.
Comparación Con Compuestos Similares
- N-(4-Methylphenyl)-2-((2,3,4,5,6-pentafluorophenyl)thio)acetamide
- Tetrakis(pentafluorophenyl)borate
Comparison: N-(4-Methylphenyl)-1,1-bis(pentafluorophenyl)methanimine is unique due to its specific combination of a 4-methylphenyl group and two pentafluorophenyl groups. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, compared to similar compounds. For instance, tetrakis(pentafluorophenyl)borate is known for its weakly coordinating anion properties, while N-(4-Methylphenyl)-2-((2,3,4,5,6-pentafluorophenyl)thio)acetamide has different reactivity due to the presence of a thioether linkage.
Propiedades
Número CAS |
75840-65-2 |
|---|---|
Fórmula molecular |
C20H7F10N |
Peso molecular |
451.3 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)-1,1-bis(2,3,4,5,6-pentafluorophenyl)methanimine |
InChI |
InChI=1S/C20H7F10N/c1-6-2-4-7(5-3-6)31-20(8-10(21)14(25)18(29)15(26)11(8)22)9-12(23)16(27)19(30)17(28)13(9)24/h2-5H,1H3 |
Clave InChI |
JVSYTJFLGCQNPR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=C(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



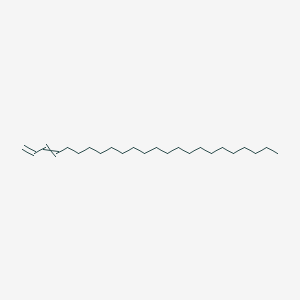



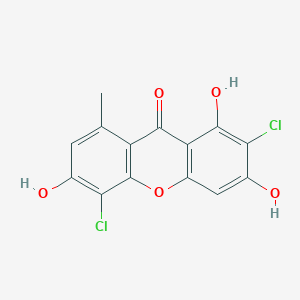

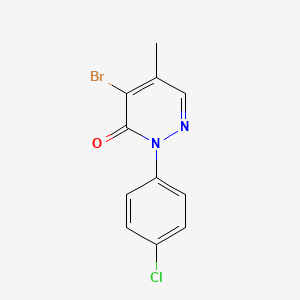
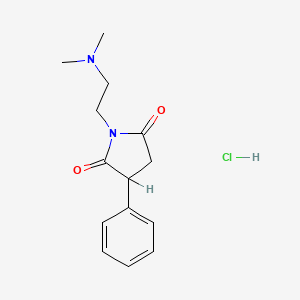
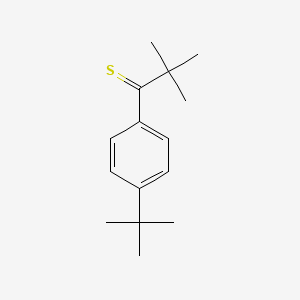
![N,N'-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14457950.png)
![[[1,1'-Bi(cyclopentane)]-1,1'-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457951.png)
